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Compound of Interest

Compound Name: Theophylline EP impurity C

Cat. No.: B195704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial status of

Theophylline Impurity C, also known as Theophylline Related Compound C, in the United

States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).

This document details the acceptance criteria, analytical procedures, and structural information

for this specified impurity, presenting the data in a clear and accessible format for

pharmaceutical professionals.

Introduction to Theophylline and its Impurities
Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of

respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The

control of impurities in active pharmaceutical ingredients (APIs) like theophylline is a critical

aspect of drug quality, safety, and efficacy. Pharmacopeias provide the official standards for

ensuring the quality of medicines and their ingredients. Theophylline Impurity C is a specified

impurity in major pharmacopeias, and its control is mandatory for compliance.

Theophylline Impurity C Chemical Profile:
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Parameter Information

Chemical Name
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-

tetrahydropyrimidin-5-yl)formamide[1][2][3]

Synonyms
Theophylline Related Compound C (USP),

Theophylline EP Impurity C

CAS Number 7597-60-6[1][2][3]

Molecular Formula C₇H₁₀N₄O₃[1][2][3]

Molecular Weight 198.18 g/mol [2][3]

Pharmacopeial Status and Acceptance Criteria
Theophylline Impurity C is controlled in the USP, EP, and BP with specific acceptance criteria

outlined in the respective monographs for Theophylline.

United States Pharmacopeia (USP)
In the United States Pharmacopeia, Theophylline Impurity C is referred to as Theophylline

Related Compound C. The USP monograph for "Theophylline, Anhydrous" sets a specific limit

for this impurity.

Table 1: USP Acceptance Criteria for Theophylline Related Compound C

Pharmacopeia Monograph Impurity Name
Acceptance
Criteria

USP
Theophylline,

Anhydrous

Theophylline Related

Compound C
Not more than 0.10%

European Pharmacopoeia (EP) and British
Pharmacopoeia (BP)
The European Pharmacopoeia (EP) monograph for "Theophylline" has been harmonized with

the British Pharmacopoeia (BP). Therefore, the requirements for impurities are identical in both
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pharmacopeias. The EP specifies a limit for Impurity C as part of a group of specified

impurities.

Table 2: EP/BP Acceptance Criteria for Theophylline Impurity C

Pharmacopeia Monograph Impurity Name
Acceptance
Criteria

EP / BP Theophylline Impurity C

For each of the

specified impurities

(A, B, C, D), the area

of the corresponding

peak is not more than

the area of the

principal peak in the

chromatogram

obtained with the

reference solution (a)

(0.1%).[4]

Experimental Protocols for Impurity Determination
The pharmacopeias provide detailed analytical procedures for the identification and

quantification of related substances in Theophylline, including Impurity C. The liquid

chromatography method is the standard approach.

Liquid Chromatography Method (EP/BP)
The following method is described in the European Pharmacopoeia for the determination of

related substances in Theophylline.[4]

Test for Related Substances:

Method: Liquid chromatography (LC).

Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and

dilute to 20.0 mL with the mobile phase.
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Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.

Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1%

solution).

Reference Solution (b) (for system suitability): Dissolve 10 mg of theobromine CRS in the

mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase.

Dilute 5 mL of this solution to 50 mL with the mobile phase.

Chromatographic Conditions:

Parameter Specification

Column

Size: l = 0.25 m, Ø = 4.0 mmStationary phase:

octadecylsilyl silica gel for chromatography R (7

µm)

Mobile Phase

Mix 7 volumes of acetonitrile for

chromatography R and 93 volumes of a 1.36 g/L

solution of sodium acetate R containing 5.0

mL/L of glacial acetic acid R.

Flow Rate 2.0 mL/min

Detection Spectrophotometer at 272 nm

Injection Volume 20 µL

Run Time 3.5 times the retention time of theophylline

System Suitability:

Resolution: Minimum 2.0 between the peaks due to theobromine and theophylline in the

chromatogram obtained with reference solution (b).

Relative Retention Times (with reference to theophylline, retention time = about 6 min):
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Impurity Relative Retention Time

Impurity C about 0.3

Impurity B about 0.4

Impurity D about 0.5

Impurity A about 2.5

Visualizations
Chemical Structure of Theophylline Impurity C
Caption: Chemical Structure of Theophylline Impurity C.

Analytical Workflow for Impurity C Control
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Caption: Analytical Workflow for Theophylline Impurity C Control.
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Conclusion
The control of Theophylline Impurity C is a key requirement for ensuring the quality of

Theophylline API as per the standards of the USP, EP, and BP. The acceptance criteria are

clearly defined in the respective pharmacopeial monographs, with a limit of 0.10% in the USP

and a comparative limit of 0.1% in the EP and BP. The harmonized liquid chromatography

method provides a robust and reliable approach for the detection and quantification of this

impurity. Adherence to these pharmacopeial standards is essential for regulatory compliance

and for ensuring the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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